molecular formula C22H22ClN3O5S2 B2771635 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate CAS No. 877642-25-6

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate

Cat. No.: B2771635
CAS No.: 877642-25-6
M. Wt: 508
InChI Key: KZNHXAZINPNDPR-UHFFFAOYSA-N
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Description

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate is a complex organic molecule. It's characterized by multiple functional groups including thiadiazole, oxo-pyran, and chlorophenyl acetate. The combination of these groups suggests that the compound might have significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps:

  • Formation of the Thiadiazole Ring: : The starting material, a suitable amidine, is reacted with thiosemicarbazide in an acidic medium to form the 1,3,4-thiadiazole ring.

  • Attachment of the Ethylbutanamido Group: : The 2-position of the thiadiazole ring undergoes nucleophilic substitution with an ethylbutanamide derivative under basic conditions.

  • Synthesis of the Oxo-Pyran Unit: : A cyclization reaction involving a precursor containing a carbonyl group and an alkene in the presence of a Lewis acid to form the oxo-pyran structure.

  • Formation of the Chlorophenyl Acetate Moiety: : The final step involves esterification using 4-chlorophenylacetic acid and the hydroxyl group of the oxo-pyran unit.

Industrial Production Methods

Scaling up the production for industrial purposes typically involves optimizing the reaction conditions mentioned above. This may include:

  • Continuous flow reactions to enhance yield and purity.

  • Using automated reactors to ensure consistent reaction parameters.

  • Advanced purification techniques like HPLC to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation at various sites, especially at the sulfur atom in the thiadiazole ring.

  • Reduction: : The carbonyl groups in the compound can be reduced to alcohols under suitable conditions.

  • Substitution: : Both nucleophilic and electrophilic substitutions can occur, particularly at positions adjacent to the heteroatoms in the thiadiazole and oxo-pyran rings.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, H₂O₂, or other peroxides under mild conditions.

  • Reduction: : NaBH₄ or LiAlH₄ in dry ether or THF.

  • Substitution: : Halogens, alkyl halides, and other electrophiles in the presence of bases or acids depending on the reaction pathway.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones depending on the degree of oxidation.

  • Reduction: : Alcohol derivatives of the original compound.

  • Substitution: : Various substituted analogs depending on the nature of the substituents used.

Scientific Research Applications

The compound has several applications across various fields:

  • Chemistry: : Used as a building block in organic synthesis due to its diverse functional groups.

  • Biology: : Potential as an inhibitor for enzymes due to its complex structure.

  • Medicine: : Investigated for its antimicrobial and anticancer properties.

  • Industry: : Utilized in the development of specialty materials and in the synthesis of complex molecules for pharmaceuticals.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : The thiadiazole and oxo-pyran rings interact with various enzymes and receptors in the body.

  • Pathways: : The compound may interfere with metabolic pathways, leading to its potential therapeutic effects. For example, it might inhibit certain enzymes critical for the survival of bacteria or cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate

  • 6-((5-(1,2-dimethylpropylamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-bromophenyl)acetate

Uniqueness

  • Functional Group Diversity: : The presence of diverse functional groups like ethylbutanamido and chlorophenyl acetate sets this compound apart.

  • Biological Activity: : Unique inhibitory activity against specific enzymes compared to similar compounds.

Conclusion

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate is a multifaceted compound with significant potential in various scientific and industrial applications due to its complex structure and diverse functional groups. Its synthesis, reaction mechanisms, and unique properties make it a valuable subject of study in organic chemistry and related fields.

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O5S2/c1-3-14(4-2)20(29)24-21-25-26-22(33-21)32-12-16-10-17(27)18(11-30-16)31-19(28)9-13-5-7-15(23)8-6-13/h5-8,10-11,14H,3-4,9,12H2,1-2H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNHXAZINPNDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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